molecular formula C13H18N2O B7469784 N-(2-methylcyclohexyl)pyridine-4-carboxamide

N-(2-methylcyclohexyl)pyridine-4-carboxamide

Cat. No. B7469784
M. Wt: 218.29 g/mol
InChI Key: MHOFJBIBOVGCAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylcyclohexyl)pyridine-4-carboxamide, also known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. It has been used as a research chemical for the study of the endocannabinoid system and has been found to have a high affinity for the CB1 receptor.

Mechanism of Action

N-(2-methylcyclohexyl)pyridine-4-carboxamide works by binding to the CB1 receptor in the brain and nervous system. This binding leads to the activation of the receptor and the release of neurotransmitters such as dopamine and serotonin. The activation of the CB1 receptor also leads to the inhibition of the release of other neurotransmitters such as GABA, which can lead to an increase in excitatory activity in the brain.
Biochemical and Physiological Effects:
N-(2-methylcyclohexyl)pyridine-4-carboxamide has been found to have a number of biochemical and physiological effects on the body. It has been found to increase heart rate and blood pressure, as well as cause changes in body temperature and respiratory rate. It has also been found to have effects on memory, attention, and cognition.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-methylcyclohexyl)pyridine-4-carboxamide in lab experiments is its high affinity for the CB1 receptor, which allows for more precise and targeted studies of the endocannabinoid system. However, one limitation is that its psychoactive effects can make it difficult to use in certain experiments, as it can affect the behavior and cognition of test subjects.

Future Directions

There are a number of future directions for research on N-(2-methylcyclohexyl)pyridine-4-carboxamide and other synthetic cannabinoids. One area of interest is the development of new synthetic cannabinoids with different affinities for the CB1 receptor and other receptors in the endocannabinoid system. Another area of interest is the study of the long-term effects of synthetic cannabinoids on the brain and body, as well as their potential for addiction and abuse. Additionally, there is interest in the development of new treatments for conditions such as chronic pain and anxiety that target the endocannabinoid system.

Synthesis Methods

The synthesis of N-(2-methylcyclohexyl)pyridine-4-carboxamide involves the reaction of 4-pyridylcyanide with 2-methylcyclohexanone in the presence of a Lewis acid catalyst. The resulting product is then purified through recrystallization.

Scientific Research Applications

N-(2-methylcyclohexyl)pyridine-4-carboxamide has been used in scientific research to study the endocannabinoid system and its effects on the body. It has been found to have a high affinity for the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids.

properties

IUPAC Name

N-(2-methylcyclohexyl)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-10-4-2-3-5-12(10)15-13(16)11-6-8-14-9-7-11/h6-10,12H,2-5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOFJBIBOVGCAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49826611
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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